![molecular formula C23H43BF3NO B1460103 Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide CAS No. 906007-25-8](/img/structure/B1460103.png)

Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide

Descripción general

Descripción

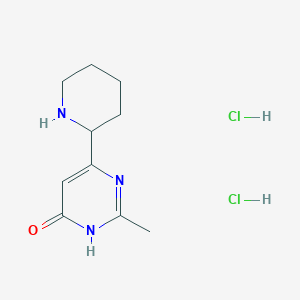

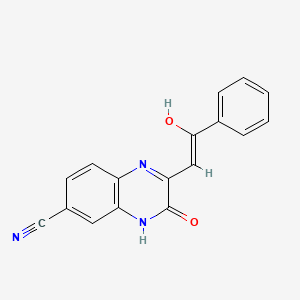

Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide is a chemical compound with the molecular formula C23H43BF3NO . It is a solid substance that appears as yellow crystals .

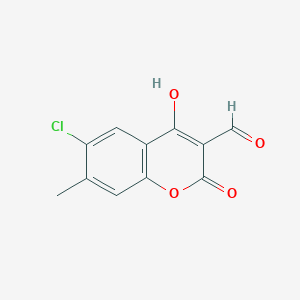

Molecular Structure Analysis

The molecular structure of Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide is derived from its molecular formula, C23H43BF3NO . The InChI code provides a standard way to encode the molecule’s structure .Physical And Chemical Properties Analysis

Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide is a solid substance that appears as yellow crystals . Its melting point ranges from 98 to 102 °C . The molecular weight of this compound is 417.40 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide and related compounds have been extensively studied for their unique properties and applications in organic synthesis. For instance, research has explored the stereochemical outcomes of reducing derivatives of 4-oxo α-amino acids, utilizing sodium boranuide in specific solvent conditions to achieve desired stereoselectivities, illustrating the compound's utility in synthesizing hydroxylated α-amino acids with applications towards clavalanine and erythro-4-hydroxyornithine synthesis (Jackson et al., 1994).

Lipophilicity and Stability Studies

Research on tetraarylborate ions, including those with trifluoromethyl groups, highlights their synthesis and evaluation of lipophilicity, demonstrating their potential in solvent extraction applications due to their high lipophilicity and stability under various conditions (Fujiki et al., 1992). These properties make them valuable for the development of new materials and reagents in organic and inorganic chemistry.

Chemical Reactivity and Bond Formation

Studies on the reactivity and formation of silyloxonium ions using tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as a counteranion provide insights into the nuanced behaviors of these compounds in the presence of ethers at low temperatures. This research is crucial for understanding the mechanisms behind the formation of stable ionic structures in chemical syntheses (Kira et al., 1992).

Applications in Asymmetric Synthesis

Research on the application of tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide derivatives in the asymmetric synthesis of protected 1,2-aminoalcohols and 2-hydroxymethyl nitrogen heterocycles showcases their versatility as reagents. The high diastereoselectivity achieved in these syntheses underscores the potential of these compounds in producing enantiomerically enriched products, which is essential for the pharmaceutical industry (Cooper et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(5-12)2-4-7/h5-16H2,1-4H3;1-4,12H,5H2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQGOLDYDINUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CO)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43BF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)

![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)

![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)

![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)

![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)